NADPH

Descripción general

Descripción

El fosfato de dinucleótido de adenina y nicotinamida (NADPH) es un cofactor crucial que se utiliza en las reacciones anabólicas, que son procesos que construyen moléculas en los organismos vivos. Es la forma reducida del fosfato de dinucleótido de adenina y nicotinamida (NADP+), y juega un papel significativo en la transferencia de electrones y átomos de hidrógeno en varias reacciones bioquímicas. El this compound es esencial para la síntesis de ácidos grasos, colesterol y nucleótidos, y también está involucrado en la protección de las células del daño oxidativo al regenerar los antioxidantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El fosfato de dinucleótido de adenina y nicotinamida se puede sintetizar a partir del dinucleótido de adenina y nicotinamida (NAD+) mediante la acción de la NAD+ cinasa, que agrega un grupo fosfato a la posición 2’ del anillo de ribosa que lleva la parte de adenina . Esta reacción generalmente ocurre en presencia de trifosfato de adenosina (ATP) e iones de magnesio como cofactores.

Métodos de producción industrial

En entornos industriales, el fosfato de dinucleótido de adenina y nicotinamida se produce a menudo utilizando procesos de fermentación microbiana. Ciertas cepas de bacterias, como Escherichia coli, están genéticamente diseñadas para sobreproducir las enzimas necesarias para la síntesis del fosfato de dinucleótido de adenina y nicotinamida. Estas bacterias se cultivan en biorreactores grandes, y el compuesto se extrae y purifica del caldo de fermentación .

Análisis De Reacciones Químicas

Tipos de reacciones

El fosfato de dinucleótido de adenina y nicotinamida principalmente se somete a reacciones redox, donde actúa como un agente reductor al donar electrones y átomos de hidrógeno. Está involucrado en varias vías bioquímicas, incluido el ciclo de Calvin en la fotosíntesis y la vía de las pentosas fosfato en el metabolismo celular .

Reactivos y condiciones comunes

En las reacciones redox, el fosfato de dinucleótido de adenina y nicotinamida se utiliza a menudo junto con enzimas como la glucosa-6-fosfato deshidrogenasa y la ferredoxina-NADP+ reductasa. Estas reacciones generalmente ocurren bajo condiciones fisiológicas, con temperaturas óptimas alrededor de 37°C y niveles de pH neutros .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran fosfato de dinucleótido de adenina y nicotinamida incluyen formas reducidas de varias biomoléculas, como el glutatión, los ácidos grasos y los nucleótidos. Estos productos son esenciales para el crecimiento, la reparación y la defensa celular contra el estrés oxidativo .

Aplicaciones Científicas De Investigación

El fosfato de dinucleótido de adenina y nicotinamida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente reductor en varias reacciones químicas, incluida la síntesis de moléculas orgánicas complejas.

Biología: Juega un papel crucial en el metabolismo celular, la fotosíntesis y la desintoxicación de especies reactivas de oxígeno.

Medicina: Está involucrado en la biosíntesis de ácidos grasos y colesterol, lo que lo convierte en un objetivo para el desarrollo de fármacos en el tratamiento de trastornos metabólicos y enfermedades cardiovasculares.

Industria: Se utiliza en la producción de biocombustibles y bioplásticos a través de procesos de fermentación microbiana

Mecanismo De Acción

El fosfato de dinucleótido de adenina y nicotinamida ejerce sus efectos actuando como cofactor para varias enzimas involucradas en las reacciones redox. Dona electrones y átomos de hidrógeno a estas enzimas, facilitando la reducción de los sustratos. Los objetivos moleculares del fosfato de dinucleótido de adenina y nicotinamida incluyen enzimas como la glucosa-6-fosfato deshidrogenasa y la ferredoxina-NADP+ reductasa, que están involucradas en la vía de las pentosas fosfato y la fotosíntesis, respectivamente .

Comparación Con Compuestos Similares

El fosfato de dinucleótido de adenina y nicotinamida a menudo se compara con el dinucleótido de adenina y nicotinamida (NADH), otro cofactor importante en el metabolismo celular. Si bien ambos compuestos están involucrados en reacciones redox, tienen funciones distintas:

Dinucleótido de adenina y nicotinamida (NADH): Principalmente involucrado en las reacciones catabólicas, como la respiración celular, donde ayuda a generar trifosfato de adenosina (ATP) al donar electrones a la cadena de transporte de electrones.

Fosfato de dinucleótido de adenina y nicotinamida (NADPH): Principalmente involucrado en las reacciones anabólicas, como la síntesis de ácidos grasos y nucleótidos, donde proporciona el poder reductor necesario para los procesos biosintéticos

Otros compuestos similares incluyen el dinucleótido de flavina y adenina (FADH2) y la ubiquinona (coenzima Q10), que también participan en las reacciones redox pero tienen diferentes funciones y especificidades en el metabolismo celular .

Al comprender las propiedades y funciones únicas del fosfato de dinucleótido de adenina y nicotinamida, los investigadores pueden aprovechar mejor su potencial en diversas aplicaciones científicas e industriales.

Actividad Biológica

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cofactor in various biological processes across all forms of life. It primarily functions as an electron donor in reductive biosynthetic reactions and plays a significant role in cellular antioxidant defense mechanisms. This article delves into the biological activities of this compound, its metabolic pathways, and its implications in health and disease, particularly focusing on cancer metabolism and immune responses.

Overview of this compound

This compound is the reduced form of NADP+, a coenzyme involved in anabolic reactions, including lipid and nucleic acid synthesis. Unlike NADH, which is primarily involved in catabolic reactions, this compound is essential for biosynthetic processes and maintaining cellular redox balance. Its generation is predominantly facilitated through the oxidative pentose phosphate pathway (oxPPP), as well as by malic enzyme and isocitrate dehydrogenase pathways .

Key Biological Functions of this compound

- Antioxidant Defense :

-

Biosynthesis :

- Fatty Acids : this compound serves as a reducing agent for fatty acid synthase, facilitating the synthesis of fatty acids from acetyl-CoA and malonyl-CoA .

- Nucleic Acids : It is essential for nucleotide synthesis, contributing to the reduction of ribonucleotides to deoxyribonucleotides via ribonucleotide reductase .

- Immune Function :

- Metabolic Pathways :

Cancer Metabolism

Recent studies have highlighted the role of this compound in cancer cell metabolism. Increased activity of glucose-6-phosphate dehydrogenase (G6PD), the first enzyme in the oxPPP, has been linked to various cancers such as breast and prostate cancer. Elevated levels of this compound support rapid cell proliferation by providing reducing power for biosynthetic reactions and mitigating oxidative stress .

- Study Example : In diffuse large B-cell lymphoma, silencing cNADK (cytosolic NADK) reduced this compound levels significantly, impairing cancer cell growth .

Genetic Studies

Genetic manipulation studies using CRISPR technology have demonstrated that deletion of G6PD impairs folate metabolism due to elevated NADP+ levels, which inhibits dihydrofolate reductase (DHFR). This finding underscores the interconnectedness between metabolic pathways and highlights potential therapeutic targets in cancer treatment .

Data Tables

| Function | Description | Pathway/Enzyme |

|---|---|---|

| Antioxidant Defense | Regeneration of glutathione | Various enzymes |

| Fatty Acid Synthesis | Reducing agent for fatty acid synthase | Fatty acid synthase |

| Nucleotide Synthesis | Reduction of ribonucleotides | Ribonucleotide reductase |

| Immune Response | Production of ROS via this compound oxidase | This compound oxidase |

Propiedades

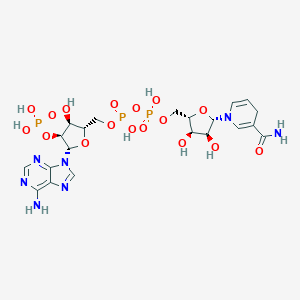

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFIXJIJDZMPPO-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N7O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018921 | |

| Record name | NADPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | NADPH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-57-6, 2646-71-1 | |

| Record name | NADPH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NADPH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NADPH | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NADPH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydronicotinamide-adenine dinucleotide phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydronicotinamide-adenine dinucleotide phosphate, tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE-ADENINE DINUCLEOTIDE PHOSPHATE, REDUCED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381Q4X082D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NADPH | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.